2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO3/c1-17-8-3-2-6(4-7(8)11)15-9(16)18-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHURZATGMAVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis typically proceeds via the reaction of 2,2,2-trifluoroethyl isocyanate with the aromatic amine (3-chloro-4-methoxyaniline) to form the carbamate. This approach leverages the high reactivity of isocyanates toward nucleophilic amines, yielding carbamates under mild conditions.
- Step 1: Preparation of 2,2,2-trifluoroethyl isocyanate, often from perfluoroisobutene or related precursors.
- Step 2: Reaction of the isocyanate with the substituted aniline to form the carbamate.
This method is supported by the synthesis of related trifluoroethyl carbamates and ureas, where the isocyanate intermediate is key.
Preparation of 2,2,2-Trifluoroethyl Isocyanate
According to recent research, 2,2,2-trifluoroethyl isocyanate can be synthesized via multi-step conversion starting from perfluoroisobutene:
This multi-step synthesis ensures high purity and availability of the reactive isocyanate species.
Alternative Synthetic Approaches and Considerations
Carbamate Formation via Carbamoyl Chloride Intermediate
An alternative method involves preparing the carbamoyl chloride derivative of 2,2,2-trifluoroethyl and reacting it with the aromatic amine:
- Step: Reaction of 2,2,2-trifluoroethyl carbamoyl chloride with 3-chloro-4-methoxyaniline in the presence of a base (e.g., triethylamine) to neutralize HCl formed.
- Conditions: Low temperature (0–15 °C) to control reactivity and minimize side reactions.
- Advantages: Potentially higher selectivity and yield.
- Disadvantages: Carbamoyl chlorides can be unstable and require careful handling.
Direct Carbamate Formation Using Carbonyl Diimidazole (CDI)
In some cases, carbonyl diimidazole can be used to activate the 2,2,2-trifluoroethyl alcohol, forming an intermediate that reacts with the aromatic amine to give the carbamate. This method avoids handling isocyanates but may require longer reaction times and careful purification.
Reaction Conditions Summary Table
Analytical and Purification Techniques
- NMR Spectroscopy: ^1H and ^19F NMR confirm the carbamate structure and trifluoroethyl incorporation.
- Mass Spectrometry: Confirms molecular weight and purity.
- HPLC: Used for purity assessment and preparative purification.
- Melting Point: Characteristic for solid carbamate derivatives.
- Elemental Analysis: Confirms composition (C, H, N, F).
Summary of Research Findings
- The most reliable preparation method involves synthesizing 2,2,2-trifluoroethyl isocyanate from perfluoroisobutene via a multi-step process involving acid, ester, and acid chloride intermediates.
- The carbamate is formed by nucleophilic addition of 3-chloro-4-methoxyaniline to the isocyanate under mild conditions, yielding the target compound with good selectivity.
- Alternative methods using carbamoyl chloride intermediates or CDI activation exist but are less commonly reported for this specific compound.
- Reaction conditions such as temperature, solvent, and catalyst presence significantly influence yield and purity.
- Purification by chromatography or preparative HPLC is essential to isolate the pure carbamate.
- Analytical data (NMR, MS, elemental analysis) confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
Industrial Synthesis
In industrial settings, the synthesis process is scaled up for larger quantities while maintaining strict control over temperature and solvent choice to ensure high yield and purity.
Biological Applications
Research indicates that 2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate exhibits significant biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism. This suggests its utility in pharmacology for drug development and toxicity studies.
- Cell Signaling Modulation : It may influence cellular processes by modulating signaling pathways such as the MAPK/ERK pathway, essential for cell proliferation and differentiation.
Potential Therapeutic Roles
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit their proliferation.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate cytokine production, potentially offering therapeutic benefits in inflammatory diseases.
Case Study 1: Enzyme Inhibition
A study investigating the enzyme inhibition properties of similar carbamates demonstrated that compounds with trifluoromethyl substitutions exhibit enhanced binding affinities to cytochrome P450 enzymes. This supports the hypothesis that this compound may similarly inhibit these enzymes.
Case Study 2: Anticancer Activity
In vitro studies have shown that related compounds induce apoptosis in various cancer cell lines. The mechanism involves mitochondrial pathway activation leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Structural Analogues
The following carbamates share structural similarities but differ in substituents, leading to distinct physicochemical and biological behaviors:
Physicochemical and Functional Differences
- Trifluoroethyl vs. Non-Fluorinated Esters: The trifluoroethyl group in the target compound increases electronegativity and resistance to enzymatic hydrolysis compared to isopropyl or tert-butyl esters . This enhances metabolic stability, a critical factor in drug design.
- Substituent Effects on Aromatic Rings: The 3-chloro-4-methoxyphenyl group in the target compound balances electron-withdrawing (Cl) and electron-donating (OCH₃) effects, influencing receptor binding . Compounds with morpholine or pyridine substituents (e.g., CAS 1375238-97-3, 1087797-95-2) exhibit improved solubility and altered pharmacokinetics .
Biological Activity
2,2,2-Trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate is a synthetic compound with the molecular formula C10H9ClF3NO3 and a molecular weight of 283.63 g/mol. This compound features a trifluoroethyl group, a chloro group, and a methoxy group attached to a carbamate structure, which contributes to its unique chemical properties and potential biological activities. Research indicates that it may act as an enzyme inhibitor and receptor binder, particularly interacting with cytochrome P450 enzymes critical for drug metabolism.
Enzyme Inhibition
Research has shown that this compound can inhibit various enzymes involved in metabolic pathways. Its interactions with cytochrome P450 enzymes suggest potential implications in pharmacology, particularly in drug metabolism and detoxification processes. The compound's lipophilicity enhances its ability to penetrate cellular membranes, facilitating interactions with target proteins.
Modulation of Signaling Pathways
The compound may also influence cellular processes by modulating key signaling pathways, such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. This modulation could have implications in cancer biology and therapeutic strategies targeting these pathways.
Case Studies and Research Findings
- Enzyme Interaction Studies : A study demonstrated that the compound exhibited moderate inhibition of CYP3A4, a major enzyme in drug metabolism. The inhibition was assessed using in vitro assays where the compound was tested against various substrates commonly metabolized by CYP3A4.
- Cell Proliferation Assays : In another study focused on cancer cell lines, treatment with this compound resulted in altered cell proliferation rates. The specific mechanisms of action were further explored through gene expression analysis, indicating changes in genes associated with cell cycle regulation.
- Toxicological Assessments : Toxicity studies have indicated that while the compound shows promise as an inhibitor, it also exhibits cytotoxic effects at higher concentrations. These findings emphasize the need for careful dose optimization in therapeutic applications.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2,2-Trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate | C10H9ClF3NO3 | Different position of chloro and methoxy groups |
| 3-Chloro-4-fluorophenyl N-(3-chloro-4-methoxyphenyl)carbamate | C10H9ClFNO3 | Contains fluorine instead of trifluoroethyl |
| 2,2-Difluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate | C10H9ClF2NO3 | Has difluorinated ethyl group instead |
This comparative analysis highlights how structural variations can influence biological activity and pharmacological potential.
Q & A
Basic: What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(3-chloro-4-methoxyphenyl)carbamate?
Methodological Answer:
The synthesis typically involves coupling 3-chloro-4-methoxyaniline with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., using pyridine or DMAP as a catalyst). Alternatively, carbamate formation can proceed via active ester intermediates (e.g., NHS esters) to improve reaction efficiency. Protecting group strategies, such as tert-butyl carbamate (Boc) or benzyl carbamate (Cbz), may be employed to prevent side reactions during multi-step syntheses . Reaction progress should be monitored via TLC or HPLC to ensure completion.
Advanced: How can regioselectivity challenges in the synthesis of analogs be addressed?
Methodological Answer:
Regioselectivity issues often arise during electrophilic substitution on the phenyl ring. To mitigate this, use directing groups (e.g., methoxy or chloro substituents) or employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) to control functionalization. Orthogonal protection of reactive sites (e.g., amines) using Boc or Cbz groups can isolate specific reaction pathways. Post-reaction analysis via LC-MS and 2D NMR (e.g., NOESY) helps confirm regiochemical outcomes .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H/C NMR to confirm substituent positions and carbamate linkage integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
- FT-IR : Identification of carbamate C=O stretching (~1700 cm) and N-H bonds (~3300 cm) .
Advanced: How can structural ambiguities in analogs be resolved?
Methodological Answer:
For ambiguous stereochemistry or substituent positioning:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction.
- Computational Modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental NMR shifts.
- Dynamic NMR : Study rotational barriers in carbamate groups at variable temperatures .
Basic: What biological targets are associated with this compound?
Methodological Answer:
The trifluoroethyl carbamate moiety is common in agrochemicals (e.g., tolprocarb, a pesticide targeting fungal cellulose synthases). In medicinal chemistry, similar compounds inhibit enzymes like acetylcholinesterase or carbonic anhydrase. Initial screening should involve enzyme inhibition assays (e.g., Ellman’s method for cholinesterase) and microbial growth inhibition studies .
Advanced: How to analyze discrepancies between in vitro and in vivo biological activity data?
Methodological Answer:
Discrepancies may stem from metabolic instability or poor bioavailability. Conduct:
- Metabolic Stability Assays : Incubate with liver microsomes and analyze degradation via LC-MS.
- SAR Studies : Compare fluorinated vs. non-fluorinated analogs to assess the trifluoroethyl group’s impact on membrane permeability.
- Molecular Docking : Identify binding interactions using crystal structures of target proteins (e.g., PDB entries) .
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
Assess stability via accelerated degradation studies:
- Thermal Stability : Heat at 40–60°C for 48–72 hours and monitor decomposition by HPLC.
- Hydrolytic Stability : Test in buffers (pH 1–13) to identify labile bonds (e.g., carbamate cleavage under basic conditions). Store in anhydrous, dark conditions at –20°C to prolong shelf life .
Advanced: How to elucidate degradation pathways and kinetics?
Methodological Answer:
Use forced degradation (e.g., oxidative stress with HO) followed by:
- LC-HRMS : Identify degradation products and propose fragmentation pathways.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life under standard conditions.
- Isotope Labeling : Track hydrolytic cleavage using O-labeled water .
Basic: What is the role of the trifluoroethyl group in biological activity?
Methodological Answer:
The CF group enhances metabolic stability by reducing oxidative metabolism. Its strong electron-withdrawing effect increases carbamate electrophilicity, improving target binding. Compare IC values of trifluoroethyl analogs against methyl or ethyl derivatives in enzyme assays .
Advanced: How does conformational flexibility influence target binding?
Methodological Answer:
Perform:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding poses.
- Free Energy Perturbation (FEP) : Quantify energy contributions of CF group interactions.
- SAR with Constrained Analogs : Synthesize rigidified derivatives (e.g., cyclopropane-containing) to probe conformational requirements .
Basic: What safety precautions are required during handling?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
